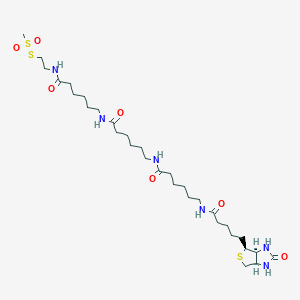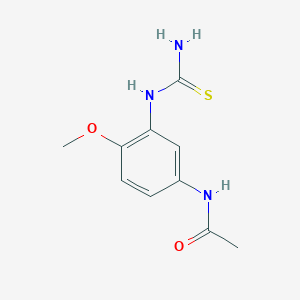
N-(4-Methoxy-3-thioureido-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamothioylamino group and a methoxyphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-(carbamothioylamino)-4-methoxybenzoic acid. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(carbamothioylamino)-3-[(4-methylphenyl)methoxy]thiophene-2-carboxamide: This compound shares a similar carbamothioylamino group but has a different aromatic ring structure.
N-[4-(carbamothioylamino)phenyl]acetamide: This compound has a similar structure but lacks the methoxy group, which may affect its chemical properties and biological activity.
Uniqueness
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is unique due to the presence of both the methoxy and carbamothioylamino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups may enhance the compound’s versatility in various applications compared to its analogs.
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H13N3O2S/c1-6(14)12-7-3-4-9(15-2)8(5-7)13-10(11)16/h3-5H,1-2H3,(H,12,14)(H3,11,13,16) |
InChI Key |
PHUVDORRBPVQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
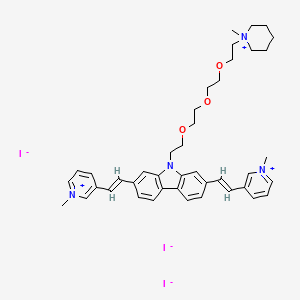

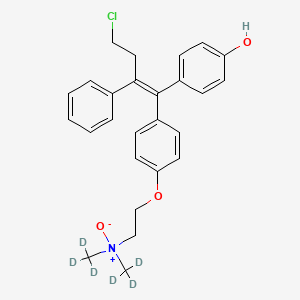
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
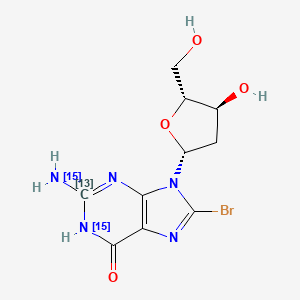
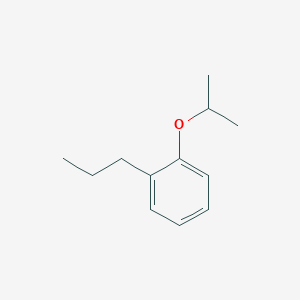
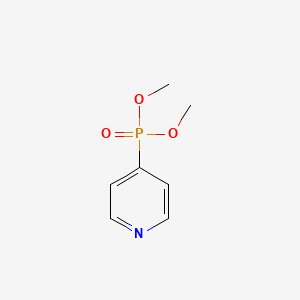


![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
